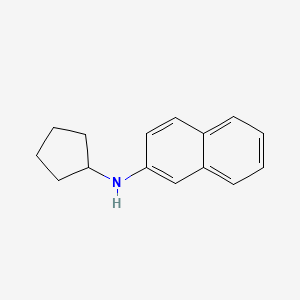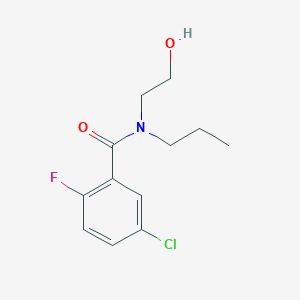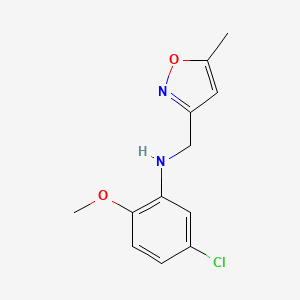
5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,3-thiadiazole with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of azido derivatives or other substituted thiadiazoles.
Scientific Research Applications
5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,2,3-thiadiazole
- 1-Methyl-1H-tetrazole-5-thiol
- 4-((1-Methyl-1H-tetrazol-5-yl)thio)-1,2,3-thiadiazole
Uniqueness
5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H5ClN6S2 |
|---|---|
Molecular Weight |
248.7 g/mol |
IUPAC Name |
5-chloro-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]thiadiazole |
InChI |
InChI=1S/C5H5ClN6S2/c1-12-5(8-9-10-12)13-2-3-4(6)14-11-7-3/h2H2,1H3 |
InChI Key |
BLEKQHBUUGWXQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(SN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
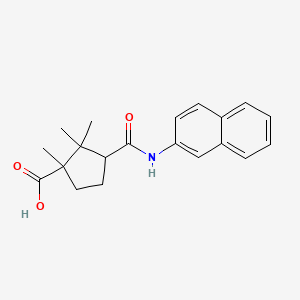

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)
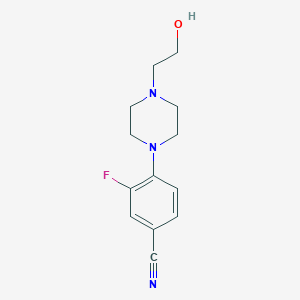
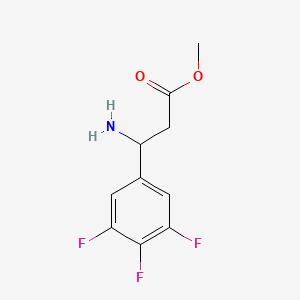

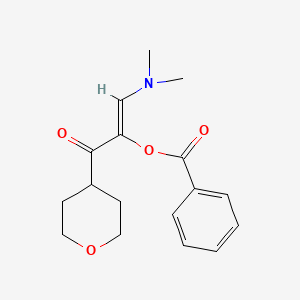
![2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)
